molecular formula C8H9BrO B13452709 1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane

1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B13452709
M. Wt: 201.06 g/mol
InChI Key: QIVQCFAATZFLEU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane is a bicyclic organic compound characterized by a 2-oxabicyclo[2.1.1]hexane core structure. The molecule features a bromomethyl (-CH2Br) substituent at position 1 and an ethynyl (-C≡CH) group at position 4. The bromomethyl group acts as a reactive site for nucleophilic substitution or elimination reactions, while the ethynyl group enables alkyne-specific transformations, such as Sonogashira coupling or click chemistry. This dual functionality makes the compound a versatile intermediate in pharmaceutical synthesis and materials science.

Properties

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

IUPAC Name

1-(bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C8H9BrO/c1-2-7-3-8(4-7,5-9)10-6-7/h1H,3-6H2

InChI Key

QIVQCFAATZFLEU-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC(C1)(OC2)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of ultraviolet light to initiate the cycloaddition, followed by various derivatization steps to introduce the bromomethyl and ethynyl groups.

Chemical Reactions Analysis

1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethynyl group can be oxidized or reduced to form different functional groups.

    Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The rigid bicyclic structure can be used in the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethynyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding to its targets. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane is best understood through comparative analysis with analogous bicyclic derivatives. Below is a detailed comparison based on substituents, reactivity, physical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications References
1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane 1: -CH2Br; 4: -C≡CH C8H9BrO ~201.07 (calculated) Alkylation via Br; alkyne coupling (e.g., Sonogashira); pharmaceutical intermediates Target
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane 4: -CH2Br C6H9BrO 177.04 Nucleophilic substitution; alkylating agent
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane 1: -CH2Br; 4: -SO2CH3 C7H11BrO3S 255.13 Electron-withdrawing SO2 group stabilizes intermediates; sulfonamide drug synthesis
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane 1: -CH2I C6H9IO 224.04 Faster halogen exchange due to weaker C-I bond; radiolabeling applications
Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate 1: -CH2Br; 4: -COOEt C8H11BrO3 ~243.08 (estimated) Ester hydrolysis/transesterification; prodrug development
4-((Benzyloxy)methyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane 1: -CH2Br; 4: -CH2OBn C14H17BrO2 319.03 Benzyl group deprotection (hydrogenolysis); multi-step synthesis scaffolds
2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hex-4-yl]ethanamine hydrochloride 1: -CH2F; 4: -CH2CH2NH2·HCl C9H16ClFNO ~223.69 (estimated) Amine salt formation; bioactive molecule synthesis (e.g., CNS-targeting drugs)

Structural and Reactivity Analysis

  • Halogen Substituents : Bromine (target compound, ) and iodine () serve as leaving groups, but iodine’s lower bond dissociation energy makes it more reactive in substitution reactions.
  • Electron-Withdrawing Groups : The methanesulfonyl group () enhances electrophilicity at adjacent positions, directing regioselective reactions.
  • Ethynyl vs. Alkyl Groups : The ethynyl group (target) enables sp-hybridized carbon reactivity (e.g., cycloadditions), whereas ethyl or benzyloxy groups () prioritize steric or protective roles.
  • Amine Functionality: Ethylamine derivatives () are pivotal in salt formation or amide coupling, contrasting with the target compound’s non-ionic structure.

Biological Activity

1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane, also referred to by its IUPAC name, is a compound with notable structural features that suggest potential biological activity. This article will explore its synthesis, biological properties, and relevant case studies.

Structural Characteristics

The compound has the following chemical formula: C6H9BrOC_6H_9BrO with a molecular weight of approximately 177.04 g/mol. Its structure includes a bromomethyl group and an ethynyl group attached to a bicyclic framework, which may influence its reactivity and interaction with biological systems.

Synthesis

Recent studies have focused on synthesizing various derivatives of oxabicyclo compounds, including the target compound. A general synthetic approach involves iodocyclization reactions that yield 2-oxabicyclo[2.1.1]hexanes with multiple exit vectors, facilitating the creation of bioactive compounds for medicinal chemistry applications .

Antimicrobial Properties

Research indicates that bicyclic compounds similar to 1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that modifications in the bicyclic structure can enhance bioactivity .

Neuroprotective Effects

There is emerging evidence that compounds within the oxabicyclo family may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The structural similarity to known neuroprotective agents suggests a mechanism of action that warrants further investigation .

Study 1: Antimicrobial Activity

In a study published in Angewandte Chemie International Edition, researchers synthesized a series of 2-oxabicyclo compounds and evaluated their antimicrobial properties. The findings indicated that specific modifications to the bicyclic structure significantly enhanced activity against Gram-positive bacteria, highlighting the potential of these compounds as new antimicrobial agents .

Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of oxabicyclo derivatives in animal models of neurodegeneration. The results demonstrated that certain derivatives could reduce oxidative stress markers and improve cognitive function in treated subjects, suggesting therapeutic potential for conditions like Alzheimer's disease .

Table 1: Biological Activities of 1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane Derivatives

Compound NameActivity TypeReference
1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexaneAntimicrobial
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexaneNeuroprotective
4-Ethynyl derivativeAntifungal

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